molecular formula C9H12N2OS B585934 N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide CAS No. 156577-69-4

N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide

Cat. No.: B585934
CAS No.: 156577-69-4
M. Wt: 196.268
InChI Key: UDDSXRVMWSRASN-UHFFFAOYSA-N
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Description

N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is a chemical compound with the molecular formula C9H12N2OS It is known for its unique structure, which includes a pyridine ring substituted with an isopropylsulfanyl group and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with isopropyl mercaptan in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine and iodine . The process is carried out under ambient conditions, making it relatively straightforward and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The isopropylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylsulfanyl)-3-pyridinyl]formamide
  • N-[2-(Ethylsulfanyl)-3-pyridinyl]formamide
  • N-[2-(Propylsulfanyl)-3-pyridinyl]formamide

Uniqueness

N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

156577-69-4

Molecular Formula

C9H12N2OS

Molecular Weight

196.268

IUPAC Name

N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide

InChI

InChI=1S/C9H12N2OS/c1-7(2)13-9-8(11-6-12)4-3-5-10-9/h3-7H,1-2H3,(H,11,12)

InChI Key

UDDSXRVMWSRASN-UHFFFAOYSA-N

SMILES

CC(C)SC1=C(C=CC=N1)NC=O

Synonyms

Formamide, N-[2-[(1-methylethyl)thio]-3-pyridinyl]- (9CI)

Origin of Product

United States

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